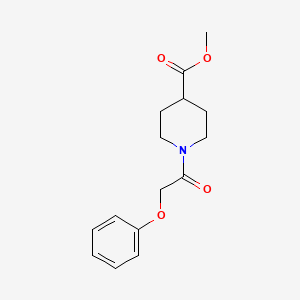
methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate, also known as MAPC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MAPC is a piperidine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for research in the fields of neuroscience, pharmacology, and medicinal chemistry. In
Applications De Recherche Scientifique
Methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been investigated for its potential therapeutic applications in several areas of research. In the field of neuroscience, methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of movement, motivation, and reward. This makes methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate a potential candidate for the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
In the field of pharmacology, methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been shown to exhibit analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation. In addition, methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects, which make it a potential candidate for the treatment of anxiety and depression.
In the field of medicinal chemistry, methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been used as a lead compound for the development of new drugs with improved pharmacological properties. Several analogs of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate have been synthesized and evaluated for their biological activity, which has led to the discovery of new compounds with enhanced potency and selectivity.
Mécanisme D'action
The mechanism of action of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of dopamine receptors and the inhibition of the reuptake of dopamine. This leads to an increase in the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission and produces the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has been shown to produce various biochemical and physiological effects, including the modulation of dopamine receptors, the inhibition of the reuptake of dopamine, the enhancement of dopaminergic neurotransmission, the induction of analgesia, the reduction of inflammation, the modulation of the immune system, and the improvement of cognitive function. These effects have been demonstrated in various in vitro and in vivo models, and they suggest that methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate has potential therapeutic applications in several areas of research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate in lab experiments include its high potency, selectivity, and stability, which make it a reliable tool for investigating the biological activity of dopamine receptors. In addition, the synthesis of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate is relatively simple and can be performed using standard laboratory equipment and reagents. However, the limitations of using methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Orientations Futures
There are several future directions for research on methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate, including the development of new analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in neurological disorders, pain, inflammation, anxiety, and depression, and the elucidation of its mechanism of action at the molecular level. In addition, the use of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate as a lead compound for the development of new drugs with enhanced potency and selectivity is an exciting area of research that has the potential to lead to the discovery of new therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate involves the reaction between phenoxyacetic acid and piperidine, followed by the esterification of the resulting product with methanol. The yield of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalysts. This synthesis method has been reported in several studies, and the purity and identity of methyl 1-(phenoxyacetyl)-4-piperidinecarboxylate have been confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
methyl 1-(2-phenoxyacetyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-15(18)12-7-9-16(10-8-12)14(17)11-20-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPZIYBRFJKMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(phenoxyacetyl)piperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


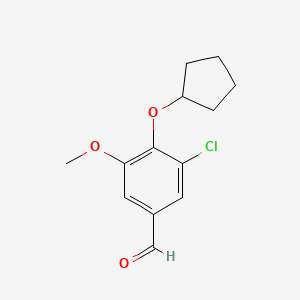
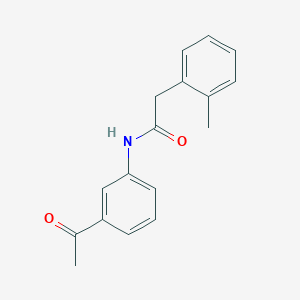
![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
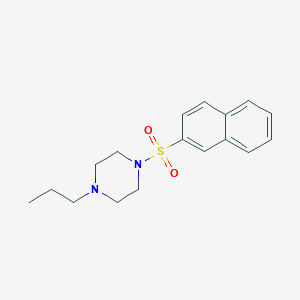
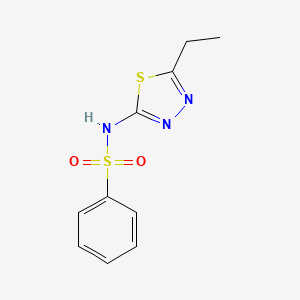
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B5783647.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5783657.png)
![5-[(cycloheptylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5783667.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylbenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5783675.png)